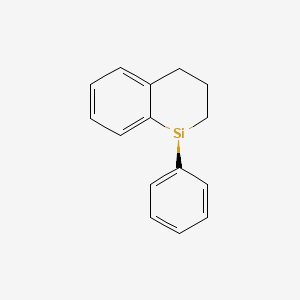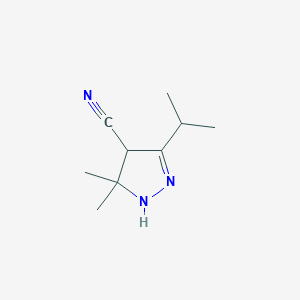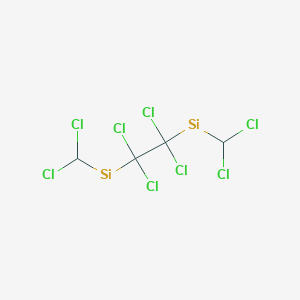
1,2-Bis(dichloromethylsilyl)perchloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] is a chemical compound characterized by its unique structure, which includes multiple chlorine and silicon atoms
Preparation Methods
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] typically involves the reaction of tetrachloroethane with dichloromethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated silanes and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Research into its biological activity and potential use in drug development is ongoing.
Industry: Used in the production of specialty materials and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context in which it is used, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] can be compared with other chlorinated organosilicon compounds, such as dichlorodimethylsilane and trichlorosilane. These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity. The unique structure of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] makes it particularly useful in certain specialized applications where other compounds may not be as effective.
References
- International Chemical Safety Cards (ICSCs)
- Boiling Point (BP) and Melting Point (MP) Reference Table - AAT Bioquest
- Two-Dimensional Materials for Nonlinear Optics: Fundamentals …
- Van der Pauw method - Wikipedia
- General electron–donor–acceptor complex mediated thioesterification …
- How to do impactful research in artificial intelligence for chemistry …
- Retina Society 2024: Advances in AMD therapy highlight different …
- Dichloroaniline - Wikipedia
Properties
Molecular Formula |
C4H2Cl8Si2 |
|---|---|
Molecular Weight |
389.8 g/mol |
InChI |
InChI=1S/C4H2Cl8Si2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
InChI Key |
LLCVUBDVFKMLFW-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(C([Si]C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
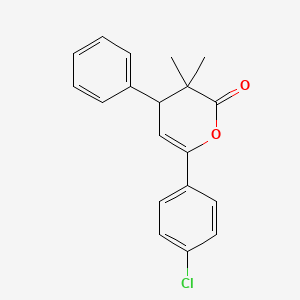
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
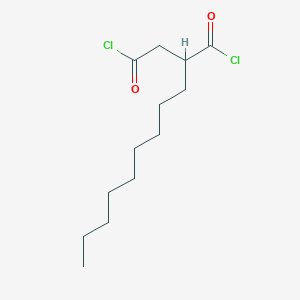
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

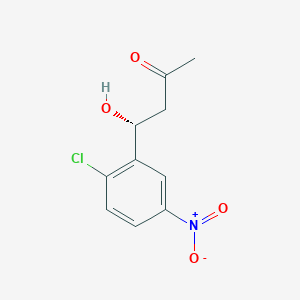
-](/img/structure/B12537098.png)
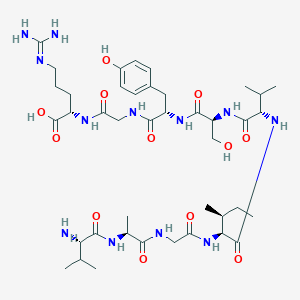
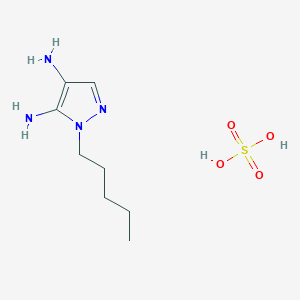
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
